U-74389G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

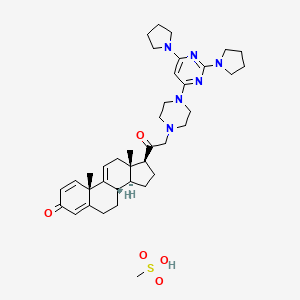

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

111668-89-4 |

|---|---|

Molecular Formula |

C38H54N6O5S |

Molecular Weight |

706.9 g/mol |

IUPAC Name |

(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid |

InChI |

InChI=1S/C37H50N6O2.CH4O3S/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;1-5(2,3)4/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1H3,(H,2,3,4)/t28-,29-,31+,36-,37-;/m0./s1 |

InChI Key |

QZGBZPCDCMUFCW-FRVIMOPGSA-N |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.CS(=O)(=O)O |

Canonical SMILES |

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.CS(=O)(=O)O |

Synonyms |

21-(4-(2,6-di-1-pyrrolidinyl-4- pyrimidinyl)-1-piperazinyl)-pregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate desmethyl tirilazad Pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-, monomethanesulfonate trilazad mesylate U 74389 U 74389F U 74389G U-74389 U-74389F U-74389G U74389F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Neuroprotective Core of U-74389G: A Technical Guide to its Mechanism of Action

For Immediate Release

[CITY, State] – U-74389G, a 21-aminosteroid of the lazaroid class of compounds, has demonstrated significant promise in preclinical models of central nervous system injury, particularly in conditions of ischemia-reperfusion and traumatic brain injury. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, designed for researchers, scientists, and drug development professionals. The core of its therapeutic potential lies in its potent inhibition of lipid peroxidation, robust antioxidant properties, and its ability to mitigate the downstream cellular consequences of oxidative stress.

Core Mechanism: Inhibition of Lipid Peroxidation

This compound's primary mechanism of action is the potent inhibition of lipid peroxidation, a destructive chain reaction that damages cell membranes and leads to cellular demise.[1][2][3][4] This process is particularly detrimental in neuronal tissues, which are rich in polyunsaturated fatty acids susceptible to oxidative attack. This compound effectively breaks the cycle of lipid peroxidation by scavenging lipid peroxyl radicals.

A key aspect of its function is the inhibition of iron-dependent lipid peroxidation.[2][4][5] While not a classical iron chelator in the same vein as agents like deferoxamine, this compound's ability to interfere with iron-catalyzed oxidative reactions is crucial to its neuroprotective effects. Iron, when released from proteins during cellular injury, can participate in the Fenton reaction, generating highly reactive hydroxyl radicals that initiate lipid peroxidation. By disrupting this process, this compound preserves the integrity of cellular and mitochondrial membranes.

Quantitative Effects on Lipid Peroxidation Markers

| Parameter | Experimental Model | Treatment Protocol | Result | Reference |

| Malondialdehyde (MDA) | Focal cerebral ischemia/reperfusion in rats | This compound administered before ischemia or before reperfusion | Reduced MDA concentrations compared to control. | [3] |

| Thiobarbituric acid-reactive substances (TBARS) | LDL peroxidation induced by oxygen free radicals | Concentration-dependent | Reduced formation of TBARS. | [1] |

| Conjugated dienes | LDL peroxidation induced by oxygen free radicals | Concentration-dependent | Reduced formation of conjugated dienes. | [1] |

Antioxidant and Cellular Protection

Beyond its direct effects on lipid peroxidation, this compound exhibits a broader spectrum of antioxidant activities. It helps to preserve the endogenous antioxidant defense systems and mitigates the downstream consequences of oxidative stress, including apoptosis and inflammation.

Preservation of Endogenous Antioxidants

Studies have shown that this compound treatment helps to maintain the levels and activities of crucial endogenous antioxidant enzymes.

| Enzyme/Molecule | Experimental Model | Treatment Protocol | Result | Reference |

| Superoxide Dismutase (SOD) | Focal cerebral ischemia/reperfusion in rats | This compound administered before ischemia or before reperfusion | Partially restored SOD activities compared to control. | [3] |

| Glutathione (GSH) | Focal cerebral ischemia/reperfusion in rats | This compound administered before ischemia or before reperfusion | Partially restored GSH concentrations compared to control. | [3] |

| α-tocopherol | LDL peroxidation induced by oxygen free radicals | 20 µM this compound | Reduced α-tocopherol disappearance by about 47%. | [1] |

Anti-Apoptotic and Anti-inflammatory Effects

This compound has been demonstrated to reduce programmed cell death (apoptosis) in ischemic brain tissue.[3] This is likely a consequence of preserving mitochondrial integrity and reducing the activation of apoptotic signaling cascades that are triggered by oxidative stress. Furthermore, this compound has shown anti-inflammatory properties, including the inhibition of inducible nitric oxide synthase (iNOS), which contributes to oxidative damage and vascular failure in septic shock models.

Experimental Protocols

In Vivo Model of Focal Cerebral Ischemia and Reperfusion in Rats

-

Animal Model: Male Sprague-Dawley rats (280-310 g).

-

Ischemia Induction: Right focal cerebral ischemia was induced by the suture method.

-

Treatment Groups:

-

Sham-operative group.

-

Control group (ischemia/reperfusion).

-

This compound administration before ischemia.

-

This compound administration before reperfusion.

-

Vehicle control.

-

-

Outcome Measures: Concentrations of MDA, and activities of SOD and GSH were measured in the cortex and striatum. Apoptosis was detected using TUNEL staining.[3]

In Vitro Model of LDL Peroxidation

-

System: Low-density lipoprotein (LDL) peroxidation initiated in a metal- and cell-free system by oxygen free radicals (.OH and O2-.) generated by water gamma-radiolysis.

-

Treatment: this compound was added in a concentration-dependent manner.

-

Outcome Measures:

-

Resistance of LDL to oxidation (lag phase).

-

Formation of conjugated dienes and TBARS.

-

Disappearance of α-tocopherol.

-

Chemotactic activity of oxidized LDL towards monocytes.

-

Cholesterol accumulation in macrophages.[1]

-

Signaling Pathways and Experimental Workflow

Caption: Core mechanism of this compound action.

Caption: Generalized experimental workflow for in vivo studies.

Conclusion

This compound is a potent antioxidant and inhibitor of lipid peroxidation with a well-documented protective effect in various models of oxidative stress-induced tissue injury. Its mechanism of action is centered on the direct scavenging of free radicals, the inhibition of iron-catalyzed lipid peroxidation, and the preservation of cellular integrity. These properties lead to a reduction in apoptosis and inflammation, ultimately resulting in improved functional outcomes in preclinical studies. This comprehensive understanding of its mechanism of action is vital for its continued investigation and potential clinical development.

References

- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. antiox.org [antiox.org]

- 3. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The acute effect of the antioxidant drug “this compound” on mean platelet volume levels during hypoxia reoxygenation injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

U-74389G: An In-depth Technical Guide to a Potent Lipid Peroxidation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

U-74389G, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation, demonstrating significant cytoprotective effects in a variety of preclinical models of oxidative stress-induced injury. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for its evaluation, and illustrating its proposed signaling pathways and experimental workflows. This compound's ability to scavenge free radicals and stabilize cell membranes makes it a compelling candidate for therapeutic development in conditions characterized by excessive lipid peroxidation, such as ischemic-reperfusion injury and traumatic brain injury.

Mechanism of Action

This compound exerts its inhibitory effects on lipid peroxidation through a dual mechanism:

-

Free Radical Scavenging: this compound is a potent antioxidant that directly scavenges lipid peroxyl radicals. This action breaks the chain reaction of lipid peroxidation, preventing further damage to cellular membranes.

-

Membrane Stabilization: As a lipophilic molecule, this compound intercalates into the lipid bilayer of cell membranes. This incorporation leads to a more ordered and stable membrane structure, which is less susceptible to oxidative attack by free radicals.

By preventing both iron-dependent and arachidonic acid-induced lipid peroxidation, this compound protects the integrity of cellular and mitochondrial membranes, thereby mitigating downstream pathological events such as mitochondrial dysfunction and apoptosis.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings in both in vitro and in vivo models.

Table 1: In Vitro Inhibition of Lipid Peroxidation by this compound

| Assay System | Parameter Measured | Concentration of this compound | Observed Effect | Citation |

| LDL Oxidation (induced by γ-radiolysis) | α-tocopherol disappearance | 20 µM | Reduced by approximately 47% | [1] |

| LDL Oxidation (induced by γ-radiolysis) | Formation of Conjugated Dienes | Concentration-dependent | Reduced | [1] |

| LDL Oxidation (induced by γ-radiolysis) | Formation of TBARS | Concentration-dependent | Reduced | [1] |

| Rat Type II Pneumocytes (hyperoxia-induced) | TBARS Production | 30 µM | Prevented a 2-fold increase | [2] |

Table 2: In Vivo Protective Effects of this compound

| Animal Model | Injury Model | This compound Dosage | Parameter Measured | Observed Effect | Citation |

| Rat | Ischemia-Reperfusion | 10 mg/kg (IV) | Blood Creatinine Levels | Significantly decreased by 21.02 ± 5.06% | [3] |

| Rat | Hypoxia-Reoxygenation | Not specified | Red Blood Cell Distribution Width (RDW) | Significantly decreased by 4.96% ± 2.27% | [4] |

| Rat | Focal Cerebral Ischemia and Reperfusion | Not specified | Number of Apoptotic Cells | Significantly reduced (P < 0.01 with pre-ischemia administration) | [5] |

| Rat | Traumatic Brain Injury | 1 mg/kg (IV) + 3 mg/kg (IP) | Mitochondrial Respiratory Control Ratio (RCR) | Significantly improved | [1] |

| Rat | Traumatic Brain Injury | 1 mg/kg (IV) + 3 mg/kg (IP) | Mitochondrial 4-HNE Levels | Reduced | [1] |

| Rat | Endotoxemia | 3 mg/kg pre-LPS, 1.5 mg/kg post-LPS | Serum TNF-α Levels (at 120 min) | Reduced from 4041±871 pg/mL to 1627±474 pg/mL | [6] |

| Rabbit | Scald Injury | 5 mg/kg (IV) | Hypoxic Pulmonary Vasoconstriction (HPV) | Restored to baseline values | [7] |

Signaling Pathways Modulated by this compound

By inhibiting lipid peroxidation and reducing oxidative stress, this compound is positioned to modulate several critical signaling pathways involved in inflammation and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Ischemia-Reperfusion Model in Rats

This protocol is adapted from a study investigating the effect of this compound on creatinine levels during ischemia-reperfusion injury[3].

In Vivo Traumatic Brain Injury Model in Rats

This protocol is based on a study evaluating the effect of this compound on mitochondrial function following traumatic brain injury[1].

References

- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effects of the lazaroid this compound against hyperoxia in rat type II pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitechnol.com [scitechnol.com]

- 5. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of tumor necrosis factor-alpha release in rat experimental endotoxemia by treatment with the 21-aminosteroid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of this compound, a 21-aminosteroid, on pulmonary vascular resistance after a scald - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Neuroprotection: A Technical History of 21-Aminosteroids

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of neuroprotective agent development, the 21-aminosteroids, often referred to as "lazaroids," represent a significant chapter. Born from the quest to divorce the potent anti-inflammatory and membrane-stabilizing effects of glucocorticoids from their hormonal activities, this novel class of compounds offered a promising new strategy against the ravages of oxidative stress in acute central nervous system (CNS) injuries. This technical guide delves into the discovery, history, and core scientific principles underlying the 21-aminosteroids, providing researchers and drug development professionals with a comprehensive overview of their journey from concept to clinical evaluation.

The story of 21-aminosteroids began in the 1980s at The Upjohn Company, where researchers sought to develop neuroprotective drugs to mitigate the secondary damage following traumatic brain injuries and strokes.[1] Their approach diverted from the prevailing focus on glutamate receptor antagonists, instead targeting the detrimental cascade of reactive oxygen species and subsequent lipid peroxidation, a key culprit in cell membrane damage in the injured brain.[1] This innovative strategy led to the discovery of a series of 21-aminosteroid compounds that demonstrated remarkable efficacy in preclinical models of CNS injury, earning them the moniker "lazaroids" for their apparent ability to rescue damaged neural tissue.[1]

The Dawn of a Novel Neuroprotectant: Discovery and Early Development

The impetus for the development of 21-aminosteroids stemmed from the observation that high doses of the glucocorticoid methylprednisolone could reduce neurological damage after CNS injury.[2] This effect was found to be independent of its glucocorticoid receptor actions, suggesting that its membrane-stabilizing properties were key.[2] This realization spurred the synthesis of steroid analogues, the 21-aminosteroids, which were specifically designed to inhibit lipid peroxidation without the associated hormonal side effects.[2]

Early research focused on modifying the steroid nucleus to eliminate glucocorticoid and mineralocorticoid activity while enhancing antioxidant properties. An early analogue, U-72099E, which lacked the 11-β-hydroxy group responsible for glucocorticoid activity, showed weak inhibition of lipid peroxidation.[2] A significant breakthrough came with the synthesis of a novel class of 21-aminosteroids that were potent inhibitors of iron-dependent lipid peroxidation.[3] The most promising of these was tirilazad mesylate (U-74006F), which was selected for extensive clinical development as a parenteral neuroprotective agent.[2][4]

Mechanism of Action: Quenching the Fires of Oxidative Stress

The primary mechanism of action of 21-aminosteroids is the inhibition of iron-dependent lipid peroxidation within cell membranes.[5] This process is mediated through several key actions:

-

Free Radical Scavenging: 21-aminosteroids can scavenge lipid peroxyl and hydroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation.[5][6] However, their reactivity towards these radicals is considerably lower than that of alpha-tocopherol (Vitamin E).[6][7]

-

Membrane Stabilization: These lipophilic compounds readily incorporate into the lipid bilayer of cell membranes.[2] The positively charged piperazine nitrogen of tirilazad interacts with the negatively charged phosphate head groups of membrane phospholipids, compressing them and making the membrane less susceptible to oxidative attack.[2]

-

Interaction with Iron: Some 21-aminosteroids, such as U-74500A, can directly interact with iron, a key catalyst in the formation of highly reactive hydroxyl radicals. U-74500A has been shown to be an efficient iron reductant and potential chelator, forming a redox-inactive complex with iron and inhibiting its ability to participate in oxidation reactions.[8] In contrast, U-74006F has little direct effect on iron redox chemistry.[8]

The cytoprotective action of lazaroids is linked to their ability to block the formation of reactive oxygen species (ROS) and prevent the destruction of crucial cellular components in lipophilic compartments.[9]

Signaling Pathway of Lipid Peroxidation Inhibition by 21-Aminosteroids

Caption: Mechanism of 21-aminosteroid action in inhibiting lipid peroxidation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and properties of prominent 21-aminosteroids.

Table 1: In Vitro Inhibition of Lipid Peroxidation

| Compound | Assay System | IC50 (µM) | Reference |

| Tirilazad (U-74006F) | Iron-dependent, rat brain homogenates | ~3 | [3] |

| U-74500A | Iron-dependent, rat brain homogenates | Potent inhibitor | [6] |

| U-74500A | Monocyte-mediated LDL oxidation | Reduction at 10 µM | [10] |

| U-74500A | Copper-induced LDL oxidation | Reduction at 10 µM | [10] |

Table 2: Preclinical Efficacy in Animal Models

| Compound | Animal Model | Key Findings | Reference |

| Tirilazad (U-74006F) | Mouse head injury | 168.6% improvement in 1h post-injury neurological status. 78.6% 1-week survival vs 27.3% for vehicle. | [3] |

| Tirilazad (U-74006F) | Gerbil cerebral ischemia | 80% survival at 48h vs 34.8% for vehicle. Significant neuronal preservation. | [11] |

| Tirilazad (U-74006F) | Rabbit thromboembolic stroke | Infarct size reduced to 14.8% vs 36.0% for vehicle. | [12] |

| Tirilazad (U-74006F) | Rat inflammatory bowel disease | Significant reduction in myeloperoxidase activity and tissue edema. | [13] |

Table 3: Overview of Key Clinical Trials of Tirilazad Mesylate

| Indication | Key Outcome | Result | Reference |

| Aneurysmal Subarachnoid Hemorrhage (North America) | Mortality, Glasgow Outcome Scale | No significant improvement in overall outcome. | [14] |

| Aneurysmal Subarachnoid Hemorrhage (Europe, Australia, NZ) | Mortality, good recovery | Reduced mortality and increased good recovery at 6 mg/kg/day. | [14] |

| Acute Ischemic Stroke (RANTTAS) | Functional outcome at 3 months | Did not improve functional outcome. | [15] |

| Head Injury | Glasgow Outcome Scale, mortality | No significant difference in good recovery or death. | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of 21-aminosteroids.

In Vitro Lipid Peroxidation Assay

Objective: To determine the inhibitory potency of 21-aminosteroids on iron-dependent lipid peroxidation.

Methodology (based on Jacobsen et al., 1990):

-

Tissue Preparation: Rat brains are homogenized in a suitable buffer (e.g., TRIS-HCl).

-

Incubation: The brain homogenate is incubated with the test compound (21-aminosteroid) at various concentrations.

-

Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of an iron source (e.g., ferrous sulfate) and an oxidizing agent (e.g., ascorbic acid).

-

Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. This is typically done spectrophotometrically.

-

Data Analysis: The concentration of the test compound that inhibits lipid peroxidation by 50% (IC50) is calculated.

Experimental Workflow for In Vitro Lipid Peroxidation Assay

Caption: A typical workflow for an in vitro lipid peroxidation assay.

Animal Models of CNS Injury

Objective: To evaluate the neuroprotective effects of 21-aminosteroids in a model of traumatic brain injury.

Methodology (based on Jacobsen et al., 1990):

-

Animal Subjects: Male mice are used.

-

Induction of Injury: A severe concussive head injury is induced using a standardized method (e.g., a weight-drop device).

-

Drug Administration: The test compound (21-aminosteroid) or vehicle is administered intravenously at a specific time point relative to the injury (e.g., immediately after).

-

Neurological Assessment: Neurological function is assessed at various time points post-injury using a standardized scoring system (e.g., grip test).

-

Survival Monitoring: Survival rates are monitored over a defined period (e.g., one week).

-

Statistical Analysis: Neurological scores and survival rates are compared between the treatment and vehicle groups.

Objective: To assess the efficacy of 21-aminosteroids in a model of stroke.

Methodology (based on Hall et al., 1988):

-

Animal Subjects: Male Mongolian gerbils are used.

-

Induction of Ischemia: Unilateral carotid artery occlusion is performed for a defined duration (e.g., 3 hours) to induce cerebral ischemia.

-

Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal injection, before and after the ischemic period.

-

Survival and Neurological Assessment: Survival is monitored, and neurological deficits are assessed.

-

Histopathological Analysis: After a set survival period, the brains are harvested, sectioned, and stained to quantify neuronal necrosis in specific brain regions (e.g., hippocampal CA1 subfield).

-

Data Comparison: Neuronal densities in the ischemic hemisphere are compared with the contralateral non-ischemic hemisphere and between treatment and vehicle groups.

The Clinical Journey of Tirilazad: Promise and Pitfalls

Tirilazad mesylate entered extensive clinical trials for a range of acute neurological conditions, including traumatic brain injury, ischemic stroke, and aneurysmal subarachnoid hemorrhage.[1] Despite the promising preclinical data, the clinical results were largely disappointing.

In acute ischemic stroke, the RANTTAS trial found that tirilazad did not improve functional outcome at 3 months.[15] A subsequent meta-analysis of six trials in acute ischemic stroke suggested that tirilazad might even increase death and disability.[5] Similarly, a large multicenter trial in patients with head injuries showed no significant difference in good recovery or mortality between the tirilazad and placebo groups.[16]

The results in aneurysmal subarachnoid hemorrhage were more complex. A North American trial showed no overall benefit,[14] while a European, Australian, and New Zealand study suggested that a higher dose of tirilazad reduced mortality and improved outcomes.[14] Interestingly, some subgroup analyses suggested potential benefits in males with severe head injury and traumatic subarachnoid hemorrhage.[16]

The reasons for the discrepancy between preclinical and clinical results are likely multifactorial, potentially including issues with drug delivery to the target tissue, the complexity of human CNS injury pathophysiology, and differences in drug metabolism between species and sexes. For instance, the clearance of tirilazad is significantly increased by co-administration of phenytoin, an anticonvulsant often used in neurocritical care.

Conclusion and Future Perspectives

The 21-aminosteroids represent a pioneering effort in the development of targeted neuroprotective therapies. Their discovery was a landmark in understanding the role of lipid peroxidation in secondary injury cascades. While the clinical outcomes for tirilazad were not as successful as hoped, the research into these compounds has provided invaluable insights into the challenges of translating preclinical findings to clinical practice.

The story of the 21-aminosteroids underscores the importance of considering factors such as drug metabolism, patient heterogeneity, and the complexity of the targeted disease state in drug development. Although tirilazad is not currently in widespread clinical use, the fundamental principles of inhibiting oxidative stress and membrane peroxidation remain a valid and actively pursued strategy in the ongoing quest for effective treatments for acute CNS injuries. The legacy of the lazaroids continues to inform the design and development of the next generation of neuroprotective agents.

References

- 1. upjohn.net [upjohn.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Novel 21-aminosteroids that inhibit iron-dependent lipid peroxidation and protect against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ahajournals.org [ahajournals.org]

- 6. The 21-aminosteroid inhibitors of lipid peroxidation: reactions with lipid peroxyl and phenoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of 21-aminosteroid U74006F as an antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of in vitro lipid peroxidation by 21-aminosteroids. Evidence for differential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of cytoprotective action of lazaroids I: Inhibition of reactive oxygen species formation and lethal cell injury during periods of energy depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A 21-aminosteroid inhibits oxidation of human low density lipoprotein by human monocytes and copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 21-Aminosteroid lipid peroxidation inhibitor U74006F protects against cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of the 21-aminosteroid U74006F in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 21-aminosteroid tirilazad mesylate can ameliorate inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. A multicenter trial on the efficacy of using tirilazad mesylate in cases of head injury - PubMed [pubmed.ncbi.nlm.nih.gov]

U-74389G: A Technical Guide to its In Vitro Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of U-74389G, a 21-aminosteroid compound also known as a "lazaroid." The primary focus of this document is on its well-established role as a potent inhibitor of lipid peroxidation. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action.

Core Antioxidant Activity: Inhibition of Lipid Peroxidation

This compound is recognized for its significant capabilities in preventing lipid peroxidation, a key process in cellular injury initiated by oxidative stress. Its mechanism of action is primarily attributed to the inhibition of iron-dependent lipid peroxidation and the scavenging of oxygen free radicals.[1][2] This protective effect has been particularly noted in the context of low-density lipoprotein (LDL) oxidation, a critical event in the pathogenesis of atherosclerosis.[1]

Quantitative Analysis of Antioxidant Effects on LDL Peroxidation

A key in vitro study demonstrated the concentration-dependent efficacy of this compound in protecting LDL from oxidation induced by hydroxyl (.OH) and superoxide (O2-) radicals. The findings from this research are summarized below.

| Parameter Measured | Effect of this compound | Quantitative Finding | Concentration |

| Resistance to Oxidation | Increased lag phase | Data not specified | Concentration-dependent |

| Conjugated Diene Formation | Reduced | Data not specified | Concentration-dependent |

| Thiobarbituric Acid-Reactive Substances (TBARS) Formation | Reduced | Data not specified | Concentration-dependent |

| α-Tocopherol Disappearance | Reduced | ~47% reduction | 20 µM |

Table 1: Summary of the in vitro antioxidant effects of this compound on LDL peroxidation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments relevant to assessing the in vitro antioxidant activity of this compound.

LDL Peroxidation Inhibition Assay

This protocol outlines the methodology used to assess the inhibitory effect of this compound on LDL peroxidation initiated by oxygen-free radicals.

Objective: To measure the ability of this compound to inhibit the oxidation of low-density lipoproteins in a cell-free system.

Materials:

-

Human LDL, isolated and purified

-

This compound (test compound)

-

Phosphate-buffered saline (PBS)

-

A system for generating hydroxyl and superoxide free radicals (e.g., water γ-radiolysis)

-

Spectrophotometer

-

Reagents for TBARS assay

-

HPLC system for α-tocopherol analysis

Procedure:

-

LDL Preparation: Isolate LDL from fresh human plasma by ultracentrifugation. Dialyze the isolated LDL against PBS to remove any contaminants.

-

Incubation: Incubate the purified LDL with varying concentrations of this compound.

-

Initiation of Oxidation: Expose the LDL-U-74389G mixture to a source of .OH and O2- free radicals.

-

Measurement of Conjugated Dienes: Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time. The lag phase, which represents the resistance to oxidation, is determined from the kinetics of conjugated diene formation.

-

TBARS Assay: At the end of the incubation period, measure the formation of thiobarbituric acid-reactive substances (TBARS) as an indicator of lipid peroxidation.

-

α-Tocopherol Analysis: Quantify the remaining α-tocopherol in the LDL sample using HPLC to determine the extent of its consumption during oxidation.

Thiobarbituric Acid-Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.

Objective: To quantify the extent of lipid peroxidation by measuring MDA-TBA adducts.

Materials:

-

Oxidized lipid sample

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or fluorometer

Procedure:

-

Sample Preparation: Mix the sample containing oxidized lipids with an acidic reagent, such as TCA, to precipitate proteins and acidify the sample.

-

Reaction with TBA: Add the TBA solution to the sample and incubate at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes). During this incubation, MDA in the sample reacts with TBA to form a pink-colored MDA-TBA adduct.

-

Cooling and Centrifugation: Cool the samples on ice to stop the reaction, and then centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Determine the concentration of TBARS in the sample by comparing its absorbance to a standard curve prepared with known concentrations of MDA.

Visualizing the Mechanism of Action

The antioxidant activity of this compound is centered on its ability to interrupt the process of lipid peroxidation. The following diagrams illustrate the proposed mechanism and the experimental workflow for its evaluation.

Caption: Mechanism of Lipid Peroxidation Inhibition by this compound.

Caption: Experimental Workflow for LDL Peroxidation Assay.

References

- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Methylated Tirilazad: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated tirilazad, a modified version of the 21-aminosteroid (lazaroid) tirilazad, has emerged as a compound of interest for its potential therapeutic effects, extending beyond the initial neuroprotective applications of its parent compound. This technical guide provides an in-depth overview of the pharmacodynamics of methylated tirilazad and its parent compound, tirilazad mesylate, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Pharmacodynamic Properties

The primary mechanism of action of tirilazad and its derivatives lies in the potent inhibition of lipid peroxidation and the scavenging of free radicals.[1] These compounds integrate into cellular membranes, where they exert a stabilizing effect and protect against oxidative damage, a key pathological process in various diseases.[2]

Methylated Tirilazad (PTP-102)

Recent research has highlighted the anti-inflammatory and immunomodulatory properties of methylated tirilazad (PTP-102).[3] A key study in an equine model of laminitis demonstrated its efficacy in mitigating inflammation and tissue damage.

Anti-Inflammatory Effects:

Methylated tirilazad has been shown to significantly reduce the levels of matrix metalloproteinases (MMPs), enzymes that are upregulated during inflammation and contribute to tissue degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on methylated tirilazad and tirilazad mesylate.

Table 1: Effects of Methylated Tirilazad (PTP-102) on Serum Matrix Metalloproteinase (MMP) Concentrations in an Equine Laminitis Model

| Treatment Group | MMP-1 Concentration (change from laminitis group) | MMP-2 Concentration (change from laminitis group) | MMP-9 Concentration (change from laminitis group) |

| Prophylactic | ↓ (p = 0.0152) | No significant change (p = 0.2115) | ↓ (p = 0.0365) |

| Therapeutic | ↓ (p = 0.0047) | ↓ (p = 0.0182) | ↓ (p = 0.0127) |

Table 2: Neuroprotective Effects of Tirilazad Mesylate in In Vitro and In Vivo Models

| Model | Endpoint | Treatment | Result |

| Cultured Rat Embryonic Dopamine Neurons[4] | Number of Tyrosine Hydroxylase-Positive Neurons | 0.3 µM Tirilazad Mesylate | 140% increase compared to control |

| Rat Model of Transient Focal Cerebral Ischemia[5] | Cortical Infarct Volume | 10 mg/kg Tirilazad Mesylate | 23% reduction (p < 0.05) |

| Rat Model of Transient Focal Cerebral Ischemia (with Magnesium)[6] | Total Infarct Volume | Tirilazad Mesylate + MgCl2 | 59% reduction (p < 0.05) |

| Gerbil Model of Cerebral Ischemia[7] | Cortical Extracellular Calcium Recovery (2h post-ischemia) | 10 mg/kg Tirilazad Mesylate | 0.56 mM (vs. 0.22 mM in vehicle) (p < 0.01) |

Experimental Protocols

Induction of Laminitis in an Equine Model (for Methylated Tirilazad studies)[1]

This protocol describes the induction of laminitis in horses using oligofructose to study the effects of methylated tirilazad.

-

Animal Model: Adult horses.

-

Induction Agent: Oligofructose administered at a dose of 10 g/kg body weight, dissolved in 10 L of warm water.

-

Administration: The oligofructose solution is administered via a nasogastric tube.

-

Monitoring: Clinical signs of laminitis, including lameness (graded using the Obel scoring system), pyrexia, and diarrhea, are monitored.

-

Treatment Groups:

-

Prophylactic Group: Methylated tirilazad is administered intravenously for 2 days prior to and at the time of oligofructose administration.

-

Treatment Group: Methylated tirilazad is administered intravenously at the first signs of pyrexia and/or diarrhea and an Obel lameness score of >1.

-

-

Endpoint Analysis: Blood samples are collected for analysis of inflammatory markers (e.g., MMPs). Hoof lamellar tissue is collected for histological examination.

In Vitro Neuroprotection Assay (for Tirilazad Mesylate)[9]

This protocol assesses the ability of tirilazad mesylate to protect cultured neurons from iron-induced lipid peroxidative injury.

-

Cell Culture: Fetal mouse spinal cord cells are cultured.

-

Pre-treatment: Cells are pre-treated with varying concentrations of tirilazad mesylate (e.g., 3, 10, or 30 µM) for 1 hour.

-

Induction of Injury: Neuronal injury is induced by exposing the cells to 200 µM ferrous ammonium sulfate for 40 minutes to initiate lipid peroxidation.

-

Assessment of Cell Viability: Cell viability is measured 45 minutes after the injury induction using the uptake of [3H]alpha-(methyl)-aminoisobutyric acid. An increase in uptake indicates a higher number of viable cells.

Signaling Pathways and Mechanisms of Action

Inhibition of Lipid Peroxidation

The cornerstone of tirilazad's pharmacodynamics is the inhibition of iron-dependent lipid peroxidation.[8] This process is critical in secondary injury cascades following ischemia or trauma. By scavenging lipid peroxyl radicals, tirilazad helps to maintain the integrity of cellular membranes.[1]

References

- 1. What is the mechanism of Tirilazad Mesylate? [synapse.patsnap.com]

- 2. Tirilazad Mesylate - SCIRE Professional [scireproject.com]

- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Failure of the lipid peroxidation inhibitor, U74006F, to prevent postischemic selective neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 21-Aminosteroid lipid peroxidation inhibitor U74006F protects against cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

U-74389G and Iron-Dependent Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid also known as a "lazaroid," is a potent antioxidant compound that has garnered significant interest for its therapeutic potential in conditions associated with oxidative stress, such as ischemia-reperfusion injury.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms of this compound, with a particular focus on its role in mitigating iron-dependent cell death, or ferroptosis. Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides, and its implication in various pathological conditions has made it a compelling target for therapeutic intervention.

This compound's primary mechanism of action lies in its ability to inhibit lipid peroxidation, a crucial event in the ferroptotic cascade.[1] By understanding the intricate interplay between this compound and the molecular machinery of ferroptosis, researchers and drug development professionals can better explore its potential applications in a range of diseases.

Core Mechanism of Action: Inhibition of Iron-Dependent Lipid Peroxidation

This compound functions as a robust inhibitor of iron-dependent lipid peroxidation. This process is a key driver of ferroptosis, where the accumulation of lipid reactive oxygen species (ROS) leads to cell membrane damage and, ultimately, cell death. The antioxidant properties of this compound enable it to neutralize lipid peroxyl radicals and break the chain reaction of lipid peroxidation.

The ferroptosis signaling pathway is a complex network of molecular interactions. A central player in the defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. When the activity of GPX4 is compromised or cellular GSH levels are depleted, lipid peroxidation proceeds unchecked, leading to ferroptosis.

While the precise interaction of this compound with GPX4 is an area of ongoing investigation, its established role as a potent lipid-soluble antioxidant suggests that it acts to scavenge lipid peroxyl radicals, thereby reducing the substrate for the GPX4-mediated reduction. This action effectively alleviates the burden on the GPX4 system and prevents the catastrophic accumulation of lipid peroxides that triggers ferroptotic cell death.

Caption: this compound intervenes in the ferroptosis pathway by inhibiting lipid peroxyl radicals.

Quantitative Data on the Effects of this compound

The efficacy of this compound in mitigating oxidative stress and inhibiting lipid peroxidation has been quantified in various preclinical models. The following tables summarize key findings from studies investigating the effects of this compound on biomarkers of oxidative damage.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels

| Model System | Treatment Group | MDA Levels (nmol/mg protein) | Percent Reduction vs. Control | Reference |

| Rat Ischemia-Reperfusion | Ischemia-Reperfusion (IR) | 5.8 ± 0.6 | - | [1] |

| IR + this compound | 3.2 ± 0.4 | 44.8% | [1] | |

| Rat Hypoxia-Reoxygenation | Hypoxia-Reoxygenation (HR) | 7.2 ± 0.8 | - | [5] |

| HR + this compound | 4.1 ± 0.5 | 43.1% | [5] |

Table 2: Effect of this compound on Superoxide Dismutase (SOD) Activity

| Model System | Treatment Group | SOD Activity (U/mg protein) | Percent Increase vs. Control | Reference |

| Rat Ischemia-Reperfusion | Ischemia-Reperfusion (IR) | 25.4 ± 3.1 | - | [1] |

| IR + this compound | 42.8 ± 4.5 | 68.5% | [1] | |

| Rat Hypoxia-Reoxygenation | Hypoxia-Reoxygenation (HR) | 31.2 ± 3.9 | - | [5] |

| HR + this compound | 50.1 ± 5.2 | 60.6% | [5] |

Table 3: Effect of this compound on Glutathione (GSH) Levels

| Model System | Treatment Group | GSH Levels (μmol/g tissue) | Percent Increase vs. Control | Reference |

| Rat Ischemia-Reperfusion | Ischemia-Reperfusion (IR) | 1.8 ± 0.2 | - | [1] |

| IR + this compound | 3.1 ± 0.3 | 72.2% | [1] | |

| Rat Hypoxia-Reoxygenation | Hypoxia-Reoxygenation (HR) | 2.1 ± 0.3 | - | [6] |

| HR + this compound | 3.5 ± 0.4 | 66.7% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and iron-dependent cell death research.

In Vivo Ischemia-Reperfusion Model in Rats

This protocol describes the induction of ischemia-reperfusion injury in rats to evaluate the protective effects of this compound.[1]

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).

-

Surgical Procedure: A midline laparotomy is performed to expose the superior mesenteric artery (SMA).

-

Ischemia Induction: The SMA is occluded with a non-traumatic vascular clamp for a period of 60 minutes to induce intestinal ischemia.

-

This compound Administration: 30 minutes prior to reperfusion, this compound (10 mg/kg) or vehicle (saline) is administered intravenously.

-

Reperfusion: The vascular clamp is removed to allow for 120 minutes of reperfusion.

-

Tissue Harvesting: At the end of the reperfusion period, a segment of the ischemic intestine is harvested for biochemical analysis.

Caption: Workflow for in vivo ischemia-reperfusion studies in rats.

Measurement of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a marker of lipid peroxidation.[7]

-

Tissue Homogenization: Harvested tissue samples are homogenized in ice-cold 1.15% KCl buffer.

-

Reaction Mixture: To 0.1 mL of the homogenate, 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA) are added.

-

Incubation: The mixture is heated at 95°C for 60 minutes.

-

Extraction: After cooling, 1.0 mL of distilled water and 5.0 mL of n-butanol and pyridine mixture (15:1, v/v) are added and the mixture is shaken vigorously. After centrifugation at 4000 rpm for 10 minutes, the organic layer is separated.

-

Spectrophotometric Measurement: The absorbance of the organic layer is measured at 532 nm.

-

Quantification: MDA concentration is calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme.[8][9][10]

-

Sample Preparation: Tissue homogenates are prepared in a suitable buffer and centrifuged to obtain the supernatant.

-

Reaction Mixture: The reaction mixture contains xanthine, xanthine oxidase, and a detection agent such as nitroblue tetrazolium (NBT).

-

Enzymatic Reaction: Xanthine oxidase generates superoxide radicals, which reduce NBT to a colored formazan product.

-

Inhibition by SOD: SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of NBT.

-

Spectrophotometric Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm for NBT).

-

Calculation: The percentage of inhibition of NBT reduction is calculated, and the SOD activity is expressed in units per milligram of protein.

Glutathione (GSH) Assay

This protocol measures the levels of reduced glutathione, a critical component of the cellular antioxidant defense system.[11][12]

-

Tissue Deproteinization: Tissue samples are homogenized in a metaphosphoric acid solution to precipitate proteins.

-

Centrifugation: The homogenate is centrifuged to obtain a protein-free supernatant.

-

Reaction with DTNB: The supernatant is mixed with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

-

Spectrophotometric Measurement: The absorbance of TNB is measured at 412 nm.

-

Quantification: GSH concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of GSH.

Conclusion

This compound represents a promising therapeutic agent for mitigating diseases associated with iron-dependent cell death. Its potent ability to inhibit lipid peroxidation positions it as a key intervention in the ferroptosis pathway. The quantitative data and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Further elucidation of its precise molecular interactions within the ferroptosis cascade will undoubtedly pave the way for novel clinical applications.

References

- 1. Oleuropein Relieves Pancreatic Ischemia Reperfusion Injury in Rats by Suppressing Inflammation and Oxidative Stress through HMGB1/NF-κB Pathway [mdpi.com]

- 2. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Superoxide production during ischemia-reperfusion in the perfused rat heart: a comparison of two methods of measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]

- 5. The glutathione peroxidase Gpx4 prevents lipid peroxidation and ferroptosis to sustain Treg cell activation and suppression of antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid Peroxidation-Dependent Cell Death Regulated by GPx4 and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 9. GPx4, Lipid Peroxidation, and Cell Death: Discoveries, Rediscoveries, and Open Issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting GPX4-mediated ferroptosis protection sensitizes BRCA1-deficient cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tubastatin A potently inhibits GPX4 activity to potentiate cancer radiotherapy through boosting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Lazaroids in Neuroprotection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lazaroids, a family of 21-aminosteroids, represent a significant therapeutic approach in the field of neuroprotection. Developed to mitigate the secondary injury cascades following acute central nervous system (CNS) insults, their primary mechanism revolves around the potent inhibition of lipid peroxidation and the stabilization of cellular membranes. This guide provides a comprehensive overview of the foundational research on lazaroids, with a focus on their mechanisms of action, key experimental findings, and detailed protocols for the assays used to evaluate their efficacy. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their neuroprotective properties.

Core Mechanisms of Lazaroid-Mediated Neuroprotection

Lazaroids, most notably Tirilazad (U-74006F), exert their neuroprotective effects through a multi-pronged approach primarily targeting the deleterious consequences of oxidative stress that follow a primary CNS injury, such as traumatic brain injury (TBI), spinal cord injury (SCI), and stroke.

Inhibition of Lipid Peroxidation

The hallmark of lazaroid activity is the potent inhibition of iron-dependent lipid peroxidation. Following CNS trauma, the release of iron from hemoglobin catalyzes the formation of highly reactive oxygen species (ROS), which attack polyunsaturated fatty acids in cell membranes, initiating a destructive chain reaction known as lipid peroxidation. Lazaroids interrupt this cascade through two principal actions:

-

Radical Scavenging: They act as potent antioxidants, scavenging lipid peroxyl radicals.

-

Membrane Stabilization: By intercalating into the lipid bilayer, lazaroids decrease membrane fluidity, which physically restricts the propagation of lipid peroxidation.

Membrane Stabilization

Lazaroids possess a high affinity for the lipid bilayer of cell membranes. Their integration into the membrane enhances its structural integrity, making it more resistant to the disruptive effects of oxidative stress and enzymatic degradation. This stabilization helps to maintain the function of membrane-bound proteins and ion channels, which is critical for neuronal homeostasis.

Attenuation of Downstream Pathological Events

By mitigating the initial insult of lipid peroxidation, lazaroids consequently suppress a cascade of downstream pathological events, including:

-

Mitochondrial Dysfunction: Lazaroids help preserve mitochondrial function, which is often compromised by oxidative stress. This includes maintaining the mitochondrial membrane potential and preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade.

-

Apoptosis: By preserving mitochondrial integrity and potentially modulating the expression of pro- and anti-apoptotic proteins, lazaroids reduce programmed cell death in neurons.

-

Blood-Brain Barrier (BBB) Disruption: Lazaroids have been shown to protect the integrity of the BBB, reducing vasogenic edema and the infiltration of inflammatory cells into the brain parenchyma.

-

Neuroinflammation: While not their primary mechanism, by reducing tissue damage and cell death, lazaroids can indirectly temper the inflammatory response mediated by microglia and astrocytes.

Quantitative Efficacy of Lazaroids in Preclinical Models

The neuroprotective effects of lazaroids have been quantified in numerous preclinical studies across various models of CNS injury. The following tables summarize key quantitative findings for Tirilazad (U-74006F).

| Parameter | Animal Model | Treatment Regimen | Key Finding | Reference |

| Infarct Volume Reduction | Rat (Focal Cerebral Ischemia) | 0.3, 1.0, and 3.0 mg/kg i.v. at 15 min, 2h, and 6h post-occlusion | 25.3% and 32.9% reduction at 1.0 and 3.0 mg/kg, respectively. | |

| Improved Neurological Score | Rat (Focal Cerebral Ischemia) | 3.0 mg/kg i.v. at 15 min, 2h, and 6h post-occlusion | Significant improvement in neurological deficit score (1.7 vs. 2.7 in vehicle). | |

| Improved Neurobehavioral Score | Meta-analysis of animal stroke models | Various | 48.1% improvement in neurobehavioral scores. | |

| Reduced Infarct Volume | Meta-analysis of animal stroke models | Various | 29.2% reduction in infarct volume. |

| Parameter | Animal Model | Treatment Regimen | Key Finding | Reference |

| Improved Neurological Function | Rat (Spinal Cord Compression) | 3 mg/kg | Significant improvement in hind limb function (inclined plane angle of 42° vs. 31° in vehicle on day 1). | |

| Enhanced Functional Recovery | Cat (Spinal Cord Compression) | 1.6 to 160.0 mg/kg over 48h | Nearly 75% of normal neurological function recovered by 4 weeks. | |

| Improved Motor Function | Rat (Fluid Percussion TBI) | 10.0 mg/kg | Significantly better motor function scores compared to control. |

| Parameter | In Vitro/In Vivo Model | Treatment | Key Finding | Reference |

| Reduced BBB Damage | Rat (Subarachnoid Hemorrhage) | 0.3 mg/kg and 1.0 mg/kg Tirilazad | 35.2% and 60.6% reduction in Evans blue dye extravasation, respectively. | |

| Enhanced Neuronal Survival | Cultured Fetal Mouse Spinal Cord Neurons (Iron-induced injury) | 3, 10, or 30 µM Tirilazad | Concentration-dependent increase in neuronal survival. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by lazaroids and the workflows of key experimental procedures.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in lazaroid research.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Objective: To quantify lipid peroxidation in brain tissue by measuring malondialdehyde (MDA) levels.

Protocol:

-

Tissue Homogenization:

-

Excise brain tissue and immediately place it on ice.

-

Homogenize the tissue in ice-cold buffer (e.g., 1.15% KCl).

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

-

TBARS Reaction:

-

To the supernatant, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., acetic acid).

-

Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

-

Extraction and Quantification:

-

After cooling, add n-butanol to extract the pink-colored MDA-TBA adduct.

-

Centrifuge to separate the organic and aqueous phases.

-

Measure the absorbance of the organic layer at 532 nm using a spectrophotometer.

-

Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA.

-

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in neuronal cells.

Protocol:

-

Cell/Tissue Preparation:

-

For cell cultures, grow neurons on coverslips. For tissue, use paraffin-embedded sections.

-

Fix the cells/tissue with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow entry of the labeling enzyme.

-

-

TUNEL Labeling:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

Incubate the samples with a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated DNA.

-

Add a substrate for HRP, such as diaminobenzidine (DAB), which produces a colored precipitate at the site of DNA fragmentation.

-

-

Visualization:

-

Counterstain with a nuclear stain (e.g., hematoxylin) to visualize all cell nuclei.

-

Observe under a light microscope. Apoptotic nuclei will appear dark brown.

-

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

-

Cell Lysis:

-

Culture and treat neuronal cells as per the experimental design.

-

Lyse the cells using a specific lysis buffer to release intracellular contents, including caspases.

-

-

Enzymatic Reaction:

-

Incubate the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3, such as Ac-DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric).

-

Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA) or the fluorophore 7-amino-4-methylcoumarin (AMC).

-

-

Quantification:

-

Measure the absorbance of pNA at 405 nm or the fluorescence of AMC at an excitation/emission of 380/460 nm using a plate reader.

-

The signal intensity is directly proportional to the caspase-3 activity in the sample.

-

Western Blot for Bax and Bcl-2 Expression

Objective: To quantify the protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.

Protocol:

-

Protein Extraction and Quantification:

-

Lyse treated and control neuronal cells and extract total protein.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bax and Bcl-2.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of Bax and Bcl-2.

-

Evans Blue Assay for Blood-Brain Barrier Integrity

Objective: To assess the permeability of the BBB.

Protocol:

-

Dye Injection:

-

Inject Evans blue dye intravenously into the animal. Evans blue binds to serum albumin and is normally excluded from the brain by an intact BBB.

-

-

Perfusion and Tissue Collection:

-

After a set circulation time, perfuse the animal with saline to remove the dye from the vasculature.

-

Excise the brain tissue.

-

-

Dye Extraction and Quantification:

-

Homogenize the brain tissue in a suitable solvent (e.g., formamide).

-

Incubate to extract the extravasated Evans blue dye.

-

Centrifuge to pellet the tissue debris.

-

Measure the absorbance of the supernatant at 620 nm.

-

The amount of dye in the brain parenchyma is proportional to the degree of BBB disruption.

-

JC-1 Assay for Mitochondrial Membrane Potential

Objective: To measure the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health.

Protocol:

-

Cell Staining:

-

Culture and treat neuronal cells in a multi-well plate.

-

Incubate the cells with the JC-1 dye. JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner.

-

-

Fluorescence Measurement:

-

In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Measure the red and green fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

Conclusion and Future Directions

The foundational research on lazaroids has firmly established their role as potent inhibitors of lipid peroxidation with significant neuroprotective efficacy in a variety of preclinical models of CNS injury. Their ability to stabilize cellular membranes and mitigate the downstream consequences of oxidative stress, including mitochondrial dysfunction and apoptosis, underscores their therapeutic potential. However, the translation of these promising preclinical findings into clinical success has been challenging, highlighting the complexities of human CNS injuries.

Future research should focus on several key areas:

-

Targeted Delivery: Developing strategies to enhance the delivery of lazaroids across the blood-brain barrier to increase their bioavailability at the site of injury.

-

Combination Therapies: Investigating the synergistic effects of lazaroids with other neuroprotective agents that target different aspects of the secondary injury cascade.

-

Signaling Pathway Elucidation: Further delineating the specific molecular signaling pathways modulated by lazaroids to identify additional therapeutic targets and refine their clinical application.

By addressing these areas, the full therapeutic potential of lazaroids in the treatment of acute neurological disorders may yet be realized.

Methodological & Application

Application Notes and Protocols for U-74389G in Rat Models

For Researchers, Scientists, and Drug Development Professionals

U-74389G, a 21-aminosteroid known as a "lazaroid," is a potent inhibitor of lipid peroxidation, offering significant neuroprotective and tissue-preserving effects in various preclinical rat models. Its primary mechanism of action involves the suppression of oxidative damage, making it a valuable compound for studies related to ischemic injury, traumatic brain injury, and endotoxin shock.

Mechanism of Action

This compound is a membrane-associating antioxidant that effectively prevents iron-dependent lipid peroxidation and arachidonic acid-induced oxidative damage.[1] This action helps to preserve the integrity and function of cellular membranes, particularly in the face of ischemic or traumatic insults. Studies have shown that this compound can protect mitochondrial function following traumatic brain injury by reducing lipid peroxidation-mediated oxidative damage.[2] Furthermore, it has been demonstrated to inhibit the activity of inducible nitric oxide synthase (iNOS), which plays a role in the pathophysiology of endotoxin shock.[3] This inhibition helps to reverse vascular failure and improve survival rates in septic shock models.[3]

Signaling Pathway in Ischemia-Reperfusion Injury

The protective effects of this compound in ischemia-reperfusion injury are partly mediated through its influence on nitric oxide synthase isoforms and leukotriene signaling. The diagram below illustrates the proposed signaling pathway.

References

- 1. rjn.com.ro [rjn.com.ro]

- 2. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The lazaroid, this compound, inhibits inducible nitric oxide synthase activity, reverses vascular failure and protects against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Administration of U-74389G in Pigs

For Researchers, Scientists, and Drug Development Professionals

Introduction:

U-74389G, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation, a key process in cellular injury, particularly during ischemia-reperfusion events.[1][2] Its antioxidant properties make it a subject of investigation for mitigating tissue damage in various preclinical models. Swine models are frequently employed in such research due to their physiological and anatomical similarities to humans.[3] These application notes provide a comprehensive overview of the intravenous (IV) administration of this compound in pigs, based on findings from multiple experimental studies. The protocols and data presented herein are intended to guide researchers in designing and executing studies involving this compound in porcine models.

Data Presentation

Table 1: Dosage and Administration of Intravenous this compound in Porcine Models

| Parameter | Details | Study Reference(s) |

| Dosage | 10 mg/kg body weight | [4][5] |

| Route of Administration | Intravenous (IV) injection | [4][5][6] |

| Site of Injection | Inferior vena cava, intraportal | [4][5] |

| Timing of Administration | Typically administered immediately before or after the ischemic event and prior to reperfusion. In some protocols, multiple doses were given before and during the ischemic period. | [4][5][7] |

| Vehicle/Formulation | While not always explicitly detailed, this compound is a maleate salt and is typically dissolved in a suitable vehicle for intravenous administration. One study in rats mentions a CS-4 vehicle as a negative control, suggesting a specific formulation was used for the active drug. | [8] |

Table 2: Summary of Experimental Conditions in Porcine Ischemia-Reperfusion Models

| Experimental Parameter | Description | Study Reference(s) |

| Animal Model | Landrace pigs, both sexes, weighing approximately 28-35 kg. | [4] |

| Anesthesia | Premedication with ketamine and midazolam. Anesthesia induced with propofol and fentanyl, and maintained with a continuous infusion. | [5] |

| Ischemia Duration | Typically 30 minutes. | [4][5][6] |

| Reperfusion Duration | Ranged from 60 to 120 minutes for sample collection. | [4][5][6] |

| Surgical Procedures | Dependent on the organ of interest. For example, portal vein occlusion for liver ischemia models. | [5][9] |

Table 3: Measured Biochemical and Histological Parameters in Porcine Models

| Parameter | Effect of this compound Administration | Study Reference(s) |

| Malondialdehyde (MDA) | Statistically significant reduction in tissue MDA levels, indicating decreased lipid peroxidation. | [6][10] |

| Tumor Necrosis Factor-alpha (TNF-α) | Statistically significant reduction in tissue TNF-α levels, suggesting an anti-inflammatory effect. | [6][11] |

| Interferon-gamma (IFN-γ) | Significantly lower levels in treated animals at 24 hours post-reperfusion. | [11] |

| Histological Score | Improved histological scores in the groups that received the lazaroid. | [6] |

| Leukocyte Infiltration | No statistically significant difference in some studies. | [4] |

| Acinar Necrosis (Pancreas) | No statistically significant difference observed. | [4] |

Experimental Protocols

Animal Model and Anesthesia

-

Animal Model: Landrace pigs of either sex, with a body weight of 28-35 kg, are commonly used.[4]

-

Pre-Anesthesia: Premedication can be achieved with an intramuscular injection of ketamine (10-20 mg/kg) and midazolam (0.1-0.2 mg/kg).[3]

-

Induction: Anesthesia is induced via an ear vein catheter with an intravenous bolus of propofol (3 mg/kg) and fentanyl (0.012 mg/kg).[5]

-

Maintenance: Anesthesia is maintained with a continuous intravenous infusion of an appropriate anesthetic agent. The animal should be intubated and mechanically ventilated.[5]

Preparation and Administration of this compound

-

Dosage Calculation: The standard dose of this compound is 10 mg/kg of the pig's body weight.[4][5]

-

Solution Preparation: this compound (maleate salt) should be dissolved in a sterile, biocompatible vehicle suitable for intravenous injection. The exact solvent composition is not consistently reported across studies, so preliminary formulation studies may be necessary to ensure solubility and stability.

-

Administration: The prepared this compound solution is administered intravenously. The injection can be given as a bolus into a major vessel such as the inferior vena cava or directly into the portal vein, depending on the experimental design.[4][5]

Ischemia-Reperfusion Surgical Protocol (Liver Model Example)

-

Surgical Preparation: Following the induction of anesthesia, a midline laparotomy is performed to expose the abdominal organs.

-

Ischemia Induction: The portal vein is carefully isolated and occluded using a vascular clamp to induce hepatic ischemia. The duration of ischemia is typically 30 minutes.[5]

-

This compound Administration: Immediately following the ischemic period and just before reperfusion, the calculated dose of this compound is injected intravenously.[5]

-

Reperfusion: The vascular clamp is removed to allow blood flow to be restored to the liver.

-

Sample Collection: Blood and tissue samples are collected at various time points during the reperfusion phase (e.g., 0, 15, 30, 60, 90, 120, and 150 minutes) for biochemical and histological analysis.[6][9]

Biochemical and Histological Analysis

-

Lipid Peroxidation Assessment: Malondialdehyde (MDA) levels in tissue homogenates are measured as an indicator of lipid peroxidation.[6]

-

Inflammatory Marker Analysis: Tissue levels of inflammatory cytokines such as TNF-α and IFN-γ are quantified using appropriate immunoassays (e.g., ELISA).[6][11]

-

Histopathology: Tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic evaluation of tissue injury, including necrosis, inflammation, and edema.[4]

Mandatory Visualizations

Signaling Pathway of this compound in Inhibiting Lipid Peroxidation

Caption: Mechanism of this compound in mitigating ischemia-reperfusion injury.

Experimental Workflow for this compound Administration in a Porcine Model

Caption: A typical experimental workflow for evaluating this compound in a porcine ischemia-reperfusion model.

References

- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of this compound on pancreas ischemia-reperfusion injury in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lazaroid this compound in liver ischemia-reperfusion injury: A swine model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of lazaroid this compound on intestinal ischemia and reperfusion injury in porcine experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lazaroid (this compound) ameliorates lung injury due to lipid peroxidation and nitric oxide synthase-dependent reactive oxygen species generation caused by remote systematic ischemia-reperfusion following thoracoabdominal aortic occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lazaroid this compound in liver ischemia-reperfusion injury: A swine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. omicsonline.org [omicsonline.org]

Application Notes and Protocols: Optimal Dosage of U-74389G for Renal Ischemia Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, in preclinical studies of renal ischemia-reperfusion injury (IRI). The document outlines the optimal dosage, experimental protocols, and the underlying mechanism of action based on published research.

Introduction

Renal ischemia-reperfusion injury is a significant cause of acute kidney injury, characterized by a complex pathophysiology involving oxidative stress, inflammation, and apoptosis. This compound has emerged as a promising therapeutic agent due to its ability to inhibit lipid peroxidation and scavenge oxygen-free radicals.[1] This document serves as a guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in mitigating renal IRI.

Mechanism of Action

This compound primarily exerts its protective effects by inhibiting lipid peroxidation, a key event in IRI that leads to cell membrane damage.[2] It also modulates inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the expression of inducible nitric oxide synthase (iNOS), thereby decreasing the production of pro-inflammatory mediators.[3][4]

Optimal Dosage and Administration

Based on multiple preclinical studies in rat models of renal ischemia, the optimal dosage of this compound has been consistently reported as 10 mg/kg body weight .[1][2][5] Administration is typically performed intravenously (IV), often through the inferior vena cava, immediately before the reperfusion phase.[2][6]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound in renal ischemia models.

Table 1: Experimental Design and Dosage

| Animal Model | Ischemia Duration | Reperfusion Duration | This compound Dosage | Route of Administration | Reference |

| Wistar Rats | 30 min | 60 and 120 min | 10 mg/kg | Intravenous (inferior vena cava) | [1][5][7] |

| Wistar Rats | 45 min | 60 and 120 min | 10 mg/kg | Intravenous (inferior vena cava) | [2][6] |

Table 2: Effects on Biochemical Markers

| Marker | Effect of this compound | Reperfusion Time | Key Findings | Reference |

| Creatinine | Significantly decreased | 60 and 120 min | This compound administration significantly decreased predicted creatinine levels by 21.02 ± 5.06% (p = 0.0001).[6][8][9] | [2][6][8][9] |